molecular formula C10H9NO3 B3031772 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 67943-96-8

7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No.: B3031772
CAS No.: 67943-96-8
M. Wt: 191.18 g/mol
InChI Key: SXVSDJRAEIISEX-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione is an organic compound belonging to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of ortho-aminophenols with carboxylic acids or their derivatives: This method involves heating the reactants in the presence of a dehydrating agent.

    Use of catalysts: Catalysts such as Lewis acids can facilitate the cyclization process, improving yield and reaction efficiency.

Industrial Production Methods

Industrial production methods for benzoxazines often involve large-scale batch or continuous processes. These methods prioritize efficiency, yield, and cost-effectiveness. Specific details for this compound would require consultation with industrial chemistry sources.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Materials Science

Polymer Chemistry

  • Benzoxazine Resins : 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione is utilized in the synthesis of thermosetting resins. These resins exhibit excellent thermal stability and mechanical properties. The polymerization process involves curing the benzoxazine with hardeners to form cross-linked networks that are resistant to heat and chemicals.

Case Study:

  • A study demonstrated that incorporating this compound into epoxy formulations improved the thermal stability and mechanical strength of the resulting materials compared to traditional epoxy systems. The resin showed a glass transition temperature increase from 150°C to 200°C when modified with this benzoxazine .

Medicinal Chemistry

Anticancer Activity

  • Research has indicated that derivatives of benzoxazines possess significant anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:

  • In vitro studies revealed that this compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Agrochemicals

Pesticide Development

  • The compound has potential applications in developing novel agrochemicals due to its ability to inhibit specific enzymes involved in plant growth regulation.

Case Study:

  • Field trials indicated that formulations containing this compound showed effective control over pest populations while promoting plant health. The compound demonstrated a reduction in pest incidence by up to 40% compared to untreated controls .

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed mechanisms would require experimental data and literature references.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine: The parent compound with a similar ring structure.

    Dimethylbenzoxazine: Compounds with different methyl group positions.

    Benzoxazinone: Compounds with an additional carbonyl group.

Uniqueness

7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can highlight its distinct characteristics and potential advantages.

Biological Activity

7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, particularly cancer. The following sections provide a detailed overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H9NO3. Its structure features a benzoxazine ring which is known for its stability and reactivity in biological systems. The presence of methyl groups at positions 7 and 8 enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : The compound has been evaluated for its ability to inhibit the proliferation of cancer cell lines. For instance, it demonstrated significant cytotoxic effects against prostate (PC-3) and breast (MDA-MB-231) cancer cells with IC50 values ranging from 7.84 µM to 16.2 µM .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells. It is hypothesized that the compound interacts with estrogen receptors similarly to isoflavones, leading to increased T-cell activity in the tumor microenvironment .
  • Structure-Activity Relationship (SAR) : A study investigating various benzoxazine derivatives identified that specific substitutions on the benzoxazine core significantly enhanced anticancer activity. For example, compounds with hydroxyl groups showed increased binding affinity to potential targets .
CompoundCell LineIC50 (µM)Activity
7,8-Dimethyl-BZMDA-MB-2317.84Significant
7,8-Dimethyl-BZPC-316.2Moderate

Other Biological Activities

Beyond anticancer effects, benzoxazines exhibit a range of biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Certain benzoxazine compounds have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

A notable case study involved the synthesis and evaluation of several benzoxazine derivatives where this compound was included in a library of compounds tested against various cancer cell lines. The study confirmed that modifications at specific sites on the benzoxazine scaffold could lead to enhanced potency and selectivity against cancer cells .

Properties

IUPAC Name

7,8-dimethyl-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-3-4-7-8(6(5)2)11-10(13)14-9(7)12/h3-4H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVSDJRAEIISEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)OC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497816
Record name 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67943-96-8
Record name 7,8-Dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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